REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[C:10](=[O:11])[CH2:9][CH2:8][C:7]=1[CH3:12].P([O-])([O-])([O-])=[O:14].[K+].[K+].[K+]>C(O)C>[OH:14][CH:8]1[CH2:9][C:10](=[O:11])[C:6]([CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])=[C:7]1[CH3:12] |f:1.2.3.4|
|
Name
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|
Quantity
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270 μL
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Type
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reactant
|
Smiles
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CCCCCC1=C(CCC1=O)C
|
Name
|
|
Quantity
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1.2 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Name
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potassium phosphate
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Quantity
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150 mL
|
Type
|
reactant
|
Smiles
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P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
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Type
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CUSTOM
|
Details
|
stirred for 2 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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Var2 was added to the mixture at a final concentration of 2 μM
|
Type
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CUSTOM
|
Details
|
The mixture was split in 4.8 mL aliquots into 15 mL scintillation vials
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Type
|
CUSTOM
|
Details
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equipped with a stir bar
|
Type
|
ADDITION
|
Details
|
600 μL 10 mM NADPH in KPi buffer were added to each vial and
|
Type
|
ADDITION
|
Details
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600 μL cofactor regeneration solution containing 500 mM glucose-6-phosphate and 10 units/mL glucose-6-phosphate dehydrogenase
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Type
|
ADDITION
|
Details
|
were then added to each vial
|
Type
|
STIRRING
|
Details
|
The resulting mixtures were stirred at room temperature
|
Type
|
WAIT
|
Details
|
After 36 hours
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixtures
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was then dried over magnesium sulfate (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the resulting oil by silica gel chromatography (0-30% ethyl acetate/hexane)
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1C(=C(C(C1)=O)CCCCC)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |